L-ASPARTIC ACID (13C4)
Description
Significance of Stable Isotope Labeling in Elucidating Metabolic Pathways
Stable isotope labeling is a cornerstone of modern metabolic research, enabling the precise elucidation of metabolic pathways. acs.orgtandfonline.com Unlike traditional methods that measure static metabolite concentrations, isotope tracing provides dynamic information about the rates of metabolic reactions, known as fluxes. researchgate.net This is crucial because the concentration of a metabolite alone does not reveal the speed at which it is being produced or consumed. By feeding cells or organisms with a nutrient labeled with a stable isotope, such as Carbon-13, scientists can trace the path of the labeled atoms as they are incorporated into downstream metabolites. creative-proteomics.com This allows for the unambiguous identification and quantification of active metabolic routes, even in highly interconnected and compartmentalized networks. nih.gov The resulting labeling patterns in various metabolites serve as a historical record of metabolic events, offering deep insights into cellular biochemistry. nih.gov
Rationale for Carbon-13 Isotopic Enrichment in Metabolic Tracers
Carbon is the backbone of most biological molecules, making its isotopes ideal for tracing metabolic processes. While several carbon isotopes exist, Carbon-13 (¹³C) is the preferred stable isotope for metabolic tracing for several key reasons. humankinetics.comhumankinetics.com Firstly, ¹³C is non-radioactive, making it safe for use in a wide range of experimental systems, including human studies. researchgate.nethumankinetics.com Secondly, the natural abundance of ¹³C is approximately 1.1%, which is low enough that introducing a highly enriched ¹³C-labeled compound creates a distinct isotopic signature that can be easily detected against the natural background. humankinetics.com
The use of highly enriched precursors is particularly important for techniques like ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, which benefits from the chemical specificity of distinguishing labeled atoms within the same molecule. nih.govcambridge.org The ability to track the specific positions of ¹³C atoms in metabolites provides a high-resolution view of metabolic transformations. nih.gov This level of detail is invaluable for dissecting complex pathways and quantifying the relative contributions of different metabolic routes.
Overview of L-Aspartic Acid's Foundational Role in Core Metabolic Networks
L-Aspartic acid, a non-essential amino acid, is a central player in cellular metabolism. nih.govhmdb.ca It is strategically positioned at the crossroads of several major metabolic pathways, linking amino acid metabolism with the tricarboxylic acid (TCA) cycle, which is the central hub of cellular energy production. researchgate.net L-Aspartic acid is synthesized in the mitochondria from oxaloacetate, a TCA cycle intermediate, and glutamate (B1630785). nih.gov
Its critical functions include:
Protein and Nucleotide Synthesis: L-Aspartic acid is a fundamental building block for proteins and a precursor for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, the essential components of DNA and RNA. nih.govhmdb.ca
Urea (B33335) Cycle: In the liver, it plays a crucial role in the urea cycle by donating a nitrogen atom for the elimination of toxic ammonia (B1221849). hmdb.ca
Malate-Aspartate Shuttle: This shuttle transports reducing equivalents (in the form of NADH) from the cytosol into the mitochondria, which is essential for maintaining cellular redox balance and supporting aerobic respiration. nih.govhmdb.ca
Neurotransmission: In the central nervous system, L-aspartic acid acts as an excitatory neurotransmitter. hmdb.ca
Precursor for Other Amino Acids: It serves as a precursor for the synthesis of several other amino acids, including methionine, threonine, isoleucine, and lysine (B10760008). news-medical.net
Contextualizing L-Aspartic Acid (13C4) within Contemporary Metabolic Research Paradigms
L-Aspartic Acid (13C4) is a stable isotope-labeled version of L-aspartic acid where all four carbon atoms are replaced with the Carbon-13 isotope. pubcompare.aiisotope.com This uniformly labeled tracer is a powerful tool in modern metabolic research, particularly in the fields of metabolomics and metabolic flux analysis (MFA). pubcompare.aiisotope.com By introducing L-Aspartic Acid (13C4) into a biological system, researchers can precisely track the fate of its carbon backbone through various metabolic transformations. pubcompare.ai
The use of L-Aspartic Acid (13C4) allows scientists to:
Trace Metabolic Fates: Follow the incorporation of the ¹³C atoms into other metabolites, thereby mapping the pathways that utilize aspartate. pubcompare.ai
Quantify Metabolic Fluxes: In conjunction with techniques like mass spectrometry (MS) and NMR spectroscopy, the isotopic enrichment patterns in downstream metabolites can be used to calculate the rates of metabolic reactions. nih.govfrontiersin.org
Investigate Disease Metabolism: Studies have shown that cancer cells, for instance, have an altered aspartate metabolism, making L-Aspartic Acid (13C4) a valuable tool for understanding and potentially targeting these changes. nih.gov For example, tracing with ¹³C-labeled nutrients has revealed that some cancer cells rely on pyruvate (B1213749) carboxylase for anaplerosis, a process that replenishes TCA cycle intermediates. acs.org
The detailed information provided by L-Aspartic Acid (13C4) tracing helps to build comprehensive models of cellular metabolism, offering a systems-level understanding of how cells adapt to different conditions and how metabolic dysregulation contributes to disease. frontiersin.orgdiva-portal.org
Interactive Data Table: Properties of L-Aspartic Acid (13C4)
| Property | Value |
| Chemical Formula | ¹³C₄H₇NO₄ isotope.com |
| Molecular Weight | 137.07 g/mol isotope.com |
| Isotopic Enrichment | Typically ≥98% for ¹³C isotope.com |
| Applications | Metabolism, Metabolomics, Proteomics, Clinical Mass Spectrometry isotope.comisotope.com |
| Analytical Techniques | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy pubcompare.ai |
Research Findings with L-Aspartic Acid (13C4) and Related Tracers
| Research Area | Key Finding | Significance |
| Endothelial Cell Metabolism | Inhibition of certain metabolic pathways led to a decrease in the ¹³C enrichment of aspartate derived from labeled glucose. mdpi.com | Demonstrates the interconnectedness of glucose and amino acid metabolism and how endothelial cells modulate TCA cycle activity in response to metabolic stress. mdpi.com |
| Cancer Metabolism | Human lung cancer cells show increased anaplerosis via pyruvate carboxylase, as revealed by the labeling patterns of aspartate and TCA cycle intermediates. acs.org | Highlights a key metabolic adaptation in cancer cells that could be a target for therapy. acs.org |
| Microbial Community Flux Analysis | A novel method using peptide labeling, derived from amino acid labeling patterns, allows for metabolic flux analysis in mixed microbial cultures. plos.org | Enables the study of metabolic interactions within complex microbial communities, which was previously challenging with traditional methods. plos.org |
| Tandem Mass Spectrometry Methods | Advanced tandem MS techniques can provide more detailed isotopomer information for metabolites like aspartate, improving the precision of metabolic flux analysis. frontiersin.org | Offers higher resolution for quantifying metabolic fluxes in complex biological systems. frontiersin.org |
Properties
Molecular Weight |
137.07 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for L Aspartic Acid 13c4 and Its Derivatives
Chemoenzymatic and Chemical Synthetic Routes for 13C4 Incorporation
The synthesis of L-Aspartic Acid (13C4) can be achieved through both chemoenzymatic and purely chemical routes. Enzymatic conversion is often favored over protein extraction and chemical synthesis due to its stereospecificity, which yields the desired L-isomer without the need for extensive purification to remove the D-isomer. iastate.edu
Specific Carbon Position Labeling Strategies (e.g., U-13C4)
Uniform labeling (U-13C4), where all four carbon atoms in the L-aspartic acid molecule are ¹³C, is a common strategy. pubcompare.ai This is particularly useful in metabolic studies where the complete carbon backbone of the molecule needs to be traced. chempep.compubcompare.ai The synthesis often starts from a simple, commercially available ¹³C-labeled precursor.
Precursor Selection and Stereospecific Synthesis
The industrial production of L-aspartic acid typically involves the enzymatic conversion of fumaric acid and ammonia (B1221849) using L-aspartate ammonia-lyase. iastate.edu For the synthesis of L-Aspartic Acid (13C4), a ¹³C-labeled precursor is required. Chemoenzymatic methods often employ enzymes like engineered methylaspartate ammonia lyase to achieve high stereospecificity, ensuring the production of the L-threo-isomer, which is crucial for certain biological activities. nih.govnih.gov The choice of precursor is critical and often involves multi-step chemical synthesis to generate the necessary labeled starting material for the enzymatic reaction. mdpi.com
Derivatization Techniques for Enhanced Analytical Specificity
To improve detection and separation in analytical techniques like chromatography and mass spectrometry, L-Aspartic Acid (13C4) is often derivatized. shimadzu.com Derivatization can modify the amino group or the carboxylic acid groups to enhance properties such as volatility, ionization efficiency, or chromatographic retention. shimadzu.comfujifilm.com
Fmoc-Protection and other Amino Group Modifications for Peptide Synthesis Applications
In solid-phase peptide synthesis, the amino group of L-aspartic acid is commonly protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. advancedchemtech.com This protection prevents unwanted side reactions during peptide chain elongation. biotage.com The side chain carboxylic acid is also typically protected, often with a t-butyl (OtBu) group, to prevent aspartimide formation, a common side reaction. advancedchemtech.compeptide.com The use of L-Aspartic Acid (13C4, 15N)-N-Fmoc allows for the incorporation of a labeled aspartic acid residue into a peptide, which can then be used for quantitative proteomics studies, such as SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture). thermofisher.com
Acetylation for N-Acetyl-L-Aspartic Acid (13C4) Synthesis
N-Acetyl-L-Aspartic Acid (NAA) is an abundant metabolite in the brain and serves as a marker for neuronal health. nih.govgoogle.com The synthesis of N-Acetyl-L-Aspartic Acid (13C4) involves the acetylation of L-Aspartic Acid (13C4). sigmaaldrich.com One synthetic route involves a three-step process of protection, acylation, and deprotection, starting from L-aspartic acid. google.com The resulting labeled NAA is a crucial internal standard for in vivo magnetic resonance spectroscopy (MRS) studies to quantify NAA turnover and metabolism in the brain. nih.gov
Isotopic Enrichment and Purity Assessment in Research-Grade L-Aspartic Acid (13C4) Production
The quality of research-grade L-Aspartic Acid (13C4) is determined by its isotopic enrichment and chemical purity. High isotopic enrichment, typically above 98 atom % ¹³C, is essential for accurate quantification in tracer studies. sigmaaldrich.comisotope.com
Table 1: Isotopic Purity of Commercially Available L-Aspartic Acid (13C4) and its Derivatives
| Compound | Isotopic Purity (atom % 13C) | Chemical Purity |
|---|---|---|
| L-Aspartic acid-13C4 | 98% sigmaaldrich.com | 95% (CP) sigmaaldrich.com |
| L-Aspartic acid (¹³C₄, 99%; ¹⁵N, 99%) | 99% isotope.com | 98% isotope.com |
| N-Acetyl-L-aspartic acid-1,2,3,4-13C4 | 99% sigmaaldrich.com | 98% (CP) sigmaaldrich.com |
CP denotes Chemical Purity.
Analytical techniques such as Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) and high-resolution mass spectrometry are employed to assess the isotopic enrichment and purity of the final product. researchgate.netacs.org These methods can accurately determine the position-specific isotopic composition and quantify any potential isotopic scrambling that may have occurred during synthesis. chempep.comnih.gov
Advanced Analytical Techniques for Quantifying L Aspartic Acid 13c4 and Its Metabolites in Biological Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in 13C Tracing
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical tool that provides detailed information about the structure and concentration of molecules. In the context of 13C tracer studies, NMR is invaluable for identifying the specific positions of 13C atoms within metabolites, offering deep insights into metabolic fluxes.
13C-NMR Spectroscopic Detection of Labeled Aspartate and Downstream Metabolites
13C-NMR spectroscopy directly detects the 13C nucleus, making it an ideal method for tracking the fate of L-ASPARTIC ACID (13C4) as it is metabolized. When cells or organisms are supplied with L-ASPARTIC ACID (13C4), the 13C label is incorporated into a variety of downstream metabolites. These labeled metabolites can then be identified and distinguished from their unlabeled counterparts by their unique signals in the 13C-NMR spectrum.
Research has demonstrated the ability of 13C-NMR to trace the incorporation of 13C from labeled precursors into a range of metabolites. For instance, studies have followed the assimilation of 13C-labeled bicarbonate into compounds like the omega-3 fatty acid eicosapentaenoic acid (EPA) in phytoplankton and its subsequent transfer to a consumer organism. frontiersin.org This highlights the capability of 13C-NMR to track labeled carbon atoms through metabolic pathways and food webs.
Furthermore, NMR techniques can be applied to complex biological mixtures, such as cell or tissue extracts, to determine the 13C isotopomer distribution in key metabolites. This provides a detailed snapshot of the metabolic state and the relative activities of different pathways. nih.gov For example, the analysis of 13C isotopomers of aspartate can reveal information about the activity of the tricarboxylic acid (TCA) cycle.
Quantitative Analysis of Isotopic Enrichment via NMR
Beyond simple detection, NMR spectroscopy allows for the precise quantification of isotopic enrichment. The intensity of an NMR signal is directly proportional to the number of nuclei contributing to it, enabling the calculation of the relative concentrations of labeled and unlabeled molecules.
Several NMR-based methods have been developed to accurately measure 13C enrichment. nih.gov One such technique is isotope-edited total correlation spectroscopy (ITOCSY), a pulse sequence that separates the 1H-1H NMR spectra of 12C- and 13C-containing molecules. nih.govacs.org This allows for direct comparison and quantification of the labeled and unlabeled species. nih.gov The quantitative power of NMR is essential for metabolic flux analysis, where the degree of 13C enrichment in various metabolites is used to calculate the rates of metabolic reactions.
The relative changes in metabolite concentrations can be determined by calculating the integrals of selected 13C-labeled signals in the NMR spectra. frontiersin.org This quantitative data is crucial for understanding how metabolic pathways respond to different physiological or environmental conditions.
Mass Spectrometry (MS) Techniques for Isotope Ratio Analysis and Metabolite Profiling
Mass spectrometry (MS) is another cornerstone technique in metabolomics, prized for its exceptional sensitivity and selectivity. When coupled with chromatographic separation methods, MS can identify and quantify a vast array of metabolites, even at very low concentrations. In 13C tracer studies, MS is used to measure the incorporation of 13C into metabolites by analyzing the mass-to-charge ratio of ions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Targeted Metabolomics
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for quantifying known metabolites. In a typical LC-MS/MS workflow, metabolites are first separated by liquid chromatography and then ionized and analyzed by two mass analyzers in series. This "tandem" arrangement allows for very specific detection and quantification of target molecules.
Stable isotope dilution (SID) is a common approach used with LC-MS/MS for accurate quantification. unc.edunih.govnih.gov In this method, a known amount of a stable isotope-labeled version of the analyte of interest (e.g., L-ASPARTIC ACID (13C4)) is added to the sample as an internal standard. unc.edu The ratio of the signal from the endogenous analyte to the signal from the labeled internal standard is used to calculate the precise concentration of the analyte, correcting for any sample loss during preparation or variability in instrument response. acs.org This technique has been successfully applied to the analysis of amino acids in various biological fluids. nih.govspringernature.com
Recent advancements in LC-MS/MS methodology have enabled the comprehensive analysis of all 16 possible isotopomers of aspartate, providing an unprecedented level of detail about metabolic pathways involving this amino acid. biorxiv.orgnih.govnih.gov
| Parameter | Condition |
|---|---|
| Chromatography Column | C8 or Polar X |
| Mobile Phase | Acetonitrile (B52724)/water with formic acid |
| Ionization Mode | Positive or Negative Electrospray Ionization (ESI) |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Internal Standard | Stable isotope-labeled amino acid (e.g., L-Aspartic Acid-13C4,15N) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Broad Metabolic Coverage
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and thermally stable small molecules. For non-volatile compounds like amino acids, a chemical derivatization step is necessary to increase their volatility. mdpi.comwvu.edusigmaaldrich.com Common derivatization methods include silylation (e.g., using MTBSTFA or BSTFA) and esterification followed by acylation (e.g., forming N-acetyl methyl esters). wvu.edusigmaaldrich.comucdavis.eduucdavis.edu
GC-MS provides broad coverage of central carbon metabolism, making it well-suited for untargeted or semi-targeted metabolic profiling. escholarship.org In 13C tracer studies, GC-MS can be used to determine the fractional 13C enrichment in a wide range of metabolites. nih.gov By analyzing the fragmentation patterns of derivatized amino acids, it is possible to deduce the positional enrichment of 13C, which can be used to differentiate between the activities of different metabolic pathways. nih.govresearchgate.net For example, positional isotopologue analysis of aspartate by GC-MS can distinguish between carbon fixation by RUBISCO and PEPC. nih.govresearchgate.net
| Reagent | Derivative Formed | Target Functional Groups |
|---|---|---|
| MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) | tert-butyl dimethylsilyl (TBDMS) | -OH, -NH2, -SH |
| BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | trimethylsilyl (TMS) | -OH, -NH2, -SH |
| Acidified Methanol & Acetic Anhydride | N-acetyl methyl ester (NACME) | -COOH, -NH2 |
| Ethyl Chloroformate | Ethoxycarbonyl | -NH2, -COOH |
High-Resolution Mass Spectrometry and Accurate Mass Isotopomer Distribution (MID) Analysis
High-resolution mass spectrometry (HRMS), often coupled with liquid or gas chromatography, provides highly accurate mass measurements, which greatly aids in the identification of unknown compounds and the determination of elemental formulas. acs.orgresearchgate.net In the context of 13C tracing, HRMS is critical for resolving and accurately measuring the masses of different isotopologues (molecules that differ only in their isotopic composition). nih.gov
The mass isotopomer distribution (MID) is the fractional abundance of each isotopologue of a metabolite. nih.gov Analysis of MIDs provides detailed information about the labeling patterns of metabolites, which can be used to reconstruct metabolic pathways and quantify fluxes. nih.govoup.com For example, the MID of aspartate can reveal the relative contributions of different anaplerotic pathways to the TCA cycle. biorxiv.org
Tandem mass spectrometry (MS/MS) can be used to fragment ions and analyze the masses of the resulting daughter fragments. rwth-aachen.de This provides even more detailed information about the specific positions of 13C labels within a molecule, allowing for the determination of the complete isotopomer distribution of metabolites like aspartate. nih.govresearchgate.net This level of detail is crucial for resolving complex metabolic networks and accurately modeling metabolic fluxes. biorxiv.org
Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM) for Enhanced Sensitivity and Specificity
Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM) are powerful mass spectrometry techniques for targeted quantification of molecules in complex mixtures. Both methods offer exceptional sensitivity and specificity by isolating a specific precursor ion and monitoring its fragmentation into product ions.
SRM is typically performed on a triple quadrupole (QqQ) mass spectrometer. The first quadrupole (Q1) is set to select the precursor ion of the target analyte, in this case, the molecular ion of L-ASPARTIC ACID (13C4). The selected ions then pass into the second quadrupole (q2), which functions as a collision cell where they are fragmented by collision-induced dissociation. The third quadrupole (Q3) is set to select a specific product ion, which is then detected. This two-stage mass filtering significantly reduces background noise and enhances the signal-to-noise ratio for the analyte of interest. A specific precursor-to-product ion transition is monitored for a given analyte. For unlabeled L-Aspartic acid, a common transition is m/z 134.0 → 116.0. Given that L-ASPARTIC ACID (13C4) has four 13C atoms, its mass will be increased by four Daltons. Therefore, the corresponding SRM transition for L-ASPARTIC ACID (13C4) would be m/z 138.0 → 120.0.
Parallel Reaction Monitoring (PRM) is a more recent technique performed on high-resolution mass spectrometers, such as quadrupole-Orbitrap (Q-Orbitrap) instruments. Similar to SRM, a precursor ion is selected in the quadrupole. However, instead of monitoring a single product ion in a third quadrupole, all product ions are passed to a high-resolution mass analyzer (e.g., an Orbitrap), which allows for the parallel detection of all fragment ions in a single high-resolution spectrum. This provides an added layer of specificity, as the full fragmentation pattern can be used for confirmation, and it simplifies method development as the selection of a single product ion is not required.
The table below summarizes the key parameters for SRM and PRM analysis of L-ASPARTIC ACID (13C4).
| Parameter | Selected Reaction Monitoring (SRM) | Parallel Reaction Monitoring (PRM) |
| Instrumentation | Triple Quadrupole (QqQ) MS | Quadrupole-Orbitrap (Q-Orbitrap) MS |
| Precursor Ion (m/z) | 138.0 | 138.0 |
| Product Ion(s) (m/z) | 120.0 (and/or other specific fragments) | Full MS/MS spectrum of product ions |
| Key Advantage | High sensitivity and throughput | High sensitivity and specificity, simplified method development |
Chromatographic Separation Prior to Mass Spectrometric Detection
To reduce the complexity of the biological matrix and to separate isomers, chromatographic separation is typically employed prior to mass spectrometric detection. For a polar molecule like L-aspartic acid, specialized chromatographic techniques are required.
Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Metabolites
Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique well-suited for the separation of polar and hydrophilic compounds like amino acids. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent. This creates a water-enriched layer on the surface of the stationary phase, and polar analytes are separated based on their partitioning between this layer and the bulk mobile phase.
For the analysis of L-ASPARTIC ACID (13C4), a HILIC method would typically employ a mobile phase consisting of acetonitrile and an aqueous buffer, such as ammonium (B1175870) formate, at a low pH. The high organic content of the mobile phase at the beginning of the gradient ensures the retention of the polar L-aspartic acid on the column. The concentration of the aqueous component is then gradually increased to elute the retained analytes. This technique avoids the need for derivatization, which can introduce variability into the analysis.
Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Rapid Profiling
Capillary Electrophoresis-Mass Spectrometry (CE-MS) is another powerful technique for the analysis of charged and polar metabolites. Separation in CE is based on the differential migration of analytes in an electric field. For amino acid analysis, the background electrolyte is typically maintained at a low pH (e.g., using formic acid) to ensure that all amino acids, including aspartic acid, are protonated and carry a net positive charge. lcms.cz This allows them to migrate towards the cathode and be separated based on their charge-to-size ratio.
CE-MS offers very high separation efficiency and requires only a small sample volume, making it ideal for the analysis of precious biological samples. oup.com The rapid analysis times associated with CE-MS make it a valuable tool for high-throughput metabolic profiling studies involving L-ASPARTIC ACID (13C4).
Sample Preparation Methodologies for 13C4-L-Aspartic Acid Tracing Experiments
The goal of sample preparation in metabolomics is to extract the metabolites of interest while simultaneously quenching all enzymatic activity to preserve the metabolic state of the biological system at the time of sampling. This is particularly critical in stable isotope tracing studies to prevent any alteration of the isotopic labeling patterns.
A typical workflow for sample preparation in a 13C4-L-Aspartic Acid tracing experiment involves the following steps:
Quenching: This is the most critical step and involves the rapid inactivation of cellular metabolism. For adherent cells, the culture medium is rapidly removed, and the cells are washed with an ice-cold solution before adding a quenching solution. For suspension cultures, the cells are rapidly separated from the medium by centrifugation or filtration at low temperatures. Common quenching solutions include cold methanol, often at temperatures as low as -80°C, or other cold solvent mixtures. nih.gov The choice of quenching solution is critical to prevent cell lysis and leakage of intracellular metabolites.
Extraction: After quenching, the metabolites are extracted from the cellular matrix. A common method involves the use of a biphasic solvent system, such as methanol/water/chloroform (B151607), which separates the polar metabolites (including amino acids) into the aqueous phase, while lipids are partitioned into the organic phase. The cells are typically scraped in the cold extraction solvent, and the mixture is vortexed and centrifuged to separate the different phases and pellet the cell debris.
Drying and Reconstitution: The aqueous phase containing the extracted metabolites is then collected and dried, typically using a vacuum concentrator, to remove the solvents. The dried metabolite extract is then reconstituted in a suitable solvent for injection into the LC-MS or CE-MS system.
Throughout the entire sample preparation process, it is crucial to maintain low temperatures to minimize any potential degradation of the metabolites. The inclusion of internal standards, such as other isotopically labeled amino acids not expected to be produced from the tracer, can help to control for variability during sample preparation and analysis.
The following table outlines a general sample preparation protocol for a 13C4-L-Aspartic Acid tracing experiment with adherent mammalian cells.
| Step | Procedure | Key Considerations |
| 1. Quenching | Rapidly aspirate culture medium. Wash cells with ice-cold saline. Add ice-cold (-80°C) 80% methanol. | Speed is critical to arrest metabolism. Maintain low temperatures throughout. |
| 2. Cell Lysis and Extraction | Scrape cells in the cold methanol. Transfer cell lysate to a tube. Add cold water and chloroform for phase separation. Vortex and centrifuge at low temperature. | Ensure complete cell lysis. Prevent cross-contamination between phases. |
| 3. Metabolite Collection | Collect the upper aqueous phase containing polar metabolites. | Avoid disturbing the protein and lipid layers. |
| 4. Drying | Dry the aqueous phase using a vacuum concentrator. | Avoid excessive heat which can degrade metabolites. |
| 5. Reconstitution | Reconstitute the dried extract in a solvent compatible with the analytical platform (e.g., water/acetonitrile). | Ensure complete dissolution of the metabolites. |
Applications of 13c4 L Aspartic Acid in Metabolic Flux Analysis Mfa
Elucidation of Central Carbon Metabolism Fluxes
¹³C₄-L-ASPARTIC ACID serves as a powerful probe for dissecting the complexities of central carbon metabolism. Its entry into the metabolic network, primarily through the Tricarboxylic Acid (TCA) cycle, allows for the detailed investigation of carbon flow through this vital energy-producing and biosynthetic hub.
When ¹³C₄-L-ASPARTIC ACID is introduced into a cellular system, it is readily converted to ¹³C₄-oxaloacetate via transamination. This labeled oxaloacetate then enters the TCA cycle, a central metabolic pathway for the oxidation of acetyl-CoA to generate ATP and reducing equivalents. wikipedia.org By analyzing the mass isotopomer distribution of downstream TCA cycle intermediates and related metabolites, the flux of carbon from aspartate into the cycle can be quantified.
The incorporation of the ¹³C₄-oxaloacetate into the TCA cycle leads to the formation of labeled citrate (B86180), α-ketoglutarate, succinate, fumarate (B1241708), and malate (B86768). The specific pattern of ¹³C labeling in these intermediates provides a wealth of information about the relative activities of different pathways feeding into and out of the TCA cycle. For instance, the detection of M+4 isotopologues (molecules with four ¹³C atoms) of these intermediates is a direct indicator of the entry and cycling of the intact carbon skeleton of aspartate.
Illustrative Data Table: Expected Mass Isotopomer Distribution in TCA Cycle Intermediates Following ¹³C₄-L-Aspartic Acid Tracing
| Metabolite | Expected Mass Isotopomers (M+n) | Interpretation |
| Oxaloacetate | M+4 | Direct conversion from ¹³C₄-L-Aspartic Acid |
| Citrate | M+4, M+2 | M+4 from condensation of M+4 oxaloacetate and unlabeled acetyl-CoA. M+2 can arise from subsequent turns of the cycle. |
| α-Ketoglutarate | M+4, M+2 | Reflects the labeling pattern of citrate after decarboxylation. |
| Succinate | M+4, M+2 | Further downstream labeling from α-ketoglutarate. |
| Fumarate | M+4, M+2 | Isomerization of succinate. |
| Malate | M+4, M+2 | Hydration of fumarate. |
This table is illustrative and the actual mass isotopomer distributions would depend on the specific metabolic state of the cells under investigation.
While ¹³C₄-L-ASPARTIC ACID primarily enters the TCA cycle, its metabolic fate can also provide indirect insights into the activities of glycolysis and the Pentose Phosphate (B84403) Pathway (PPP). The oxaloacetate derived from ¹³C₄-L-ASPARTIC ACID can be decarboxylated to phosphoenolpyruvate (B93156) (PEP) by phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis. pnas.org This labeled PEP can then enter the upper part of glycolysis and potentially the non-oxidative branch of the PPP.
By tracking the appearance of ¹³C in glycolytic intermediates such as 3-phosphoglycerate (B1209933) and pyruvate (B1213749), or in PPP intermediates like ribose-5-phosphate, the extent of this reverse flux from the TCA cycle can be estimated. This information is crucial for understanding the interplay between these central metabolic pathways.
Anaplerotic reactions replenish TCA cycle intermediates that are withdrawn for biosynthetic purposes (cataplerosis). ¹³C₄-L-ASPARTIC ACID is an excellent tracer for studying these processes. nih.gov The entry of ¹³C₄-oxaloacetate into the TCA cycle is itself an anaplerotic flux. The rate of this flux can be determined by monitoring the enrichment of ¹³C in the TCA cycle intermediate pool.
Conversely, the withdrawal of labeled TCA cycle intermediates for the biosynthesis of other molecules, such as other amino acids or lipids, represents cataplerotic flux. For example, the synthesis of glutamate (B1630785) from labeled α-ketoglutarate removes carbon from the cycle. By measuring the amount of ¹³C incorporated into these biosynthetic products, the rates of cataplerotic reactions can be quantified. This balance between anaplerosis and cataplerosis is critical for maintaining cellular homeostasis. wikipedia.org
Analysis of Amino Acid Biosynthesis and Catabolism Pathways
The central role of aspartate as a precursor for a family of essential amino acids makes ¹³C₄-L-ASPARTIC ACID an ideal tracer for investigating the biosynthesis and catabolism of these molecules.
Aspartate is the common precursor for the biosynthesis of lysine (B10760008), threonine, methionine, and isoleucine in many organisms. researchgate.netresearchgate.net By supplying ¹³C₄-L-ASPARTIC ACID, the de novo synthesis of these amino acids can be directly traced. The incorporation of the ¹³C₄ backbone into these amino acids provides a direct measure of their synthetic rates.
The analysis of the mass isotopomer distribution in these amino acids can reveal the pathways of their synthesis and the contribution of aspartate to their carbon skeletons. For example, the detection of M+4 lysine or M+4 threonine would indicate that their entire carbon backbone is derived from the supplied ¹³C₄-L-ASPARTIC ACID.
Illustrative Data Table: Expected ¹³C Incorporation into Aspartate-Family Amino Acids from ¹³C₄-L-Aspartic Acid
| Amino Acid | Expected Mass Isotopomer (M+n) | Pathway Implication |
| Lysine | M+4 | Indicates de novo synthesis from the intact aspartate carbon skeleton. |
| Threonine | M+4 | Indicates de novo synthesis from the intact aspartate carbon skeleton. |
| Isoleucine | M+4 (from threonine) | Isoleucine biosynthesis utilizes threonine as a precursor. |
| Methionine | M+4 | Indicates de novo synthesis from the intact aspartate carbon skeleton. |
This table is illustrative and assumes the entire carbon backbone is derived from the supplied tracer. Partial labeling may occur depending on the metabolic network.
Transamination and deamination are fundamental reactions in amino acid metabolism. wikipedia.org Transamination involves the transfer of an amino group from an amino acid to a keto-acid, a reaction catalyzed by aminotransferases. Deamination is the removal of an amino group.
¹³C₄-L-ASPARTIC ACID can be used to study the kinetics of these reactions. The conversion of ¹³C₄-L-ASPARTIC ACID to ¹³C₄-oxaloacetate is a transamination reaction. The rate of this reaction can be inferred from the rate of appearance of labeled oxaloacetate and its downstream metabolites in the TCA cycle. Furthermore, by monitoring the transfer of the amino group from ¹³C₄-L-ASPARTIC ACID to other keto-acids to form new labeled amino acids, the activities of specific aminotransferases can be assessed. Similarly, the deamination of ¹³C₄-L-ASPARTIC ACID can be followed by tracking the fate of its carbon skeleton after the removal of the amino group.
Role in Branched-Chain Amino Acid Metabolism and Interconversions
L-Aspartic acid labeled with four carbon-13 isotopes (13C4-L-Aspartic Acid) serves as a powerful tracer in Metabolic Flux Analysis (MFA) to elucidate the complex pathways of branched-chain amino acid (BCAA) metabolism. While direct tracing of BCAA pathways often employs 13C-labeled leucine, isoleucine, and valine, 13C4-L-Aspartic Acid provides critical, complementary information about the interplay between the Tricarboxylic Acid (TCA) cycle and BCAA synthesis and degradation.
The carbon skeleton of aspartate is a key anaplerotic substrate, meaning it can replenish TCA cycle intermediates. When 13C4-L-Aspartic Acid is introduced into a biological system, its labeled carbons enter the TCA cycle as oxaloacetate. This labeled oxaloacetate can then participate in numerous reactions, and its 13C label can be transferred to various metabolites, including precursors for BCAA synthesis.
Furthermore, aspartate is a primary amino group donor in transamination reactions catalyzed by aminotransferases. In the context of BCAA metabolism, the interconversion between BCAAs and their corresponding branched-chain alpha-keto acids (BCKAs) is a crucial regulatory step. Isotope tracing studies have demonstrated that cells can take up BCKAs and transaminate them into BCAAs. nih.gov 13C4-L-Aspartic Acid allows researchers to trace the contribution of aspartate's amino group and track the flux through these transamination reactions, revealing the dynamic relationship between amino acid pools. By monitoring the incorporation of 13C from aspartate into the BCAA pool, researchers can quantify the rates of BCAA synthesis and interconversion, providing insights into how cells regulate these essential amino acids. nih.gov
Probing Nucleotide Biosynthesis Pathways
L-Aspartic acid is a fundamental precursor in the de novo synthesis of purine (B94841) nucleotides, the building blocks of DNA and RNA. nih.gov The purine ring is assembled stepwise from several sources, including glycine, formate, glutamine, and aspartate. Specifically, the N1 nitrogen atom of the purine ring is derived from the amino group of aspartate.
When 13C4-L-Aspartic Acid is used as a tracer, its labeled carbon atoms are incorporated into the purine precursor inosine (B1671953) monophosphate (IMP). nih.gov Although the carbon skeleton of aspartate is released during the synthesis of IMP, its role is indispensable for the donation of the N1 nitrogen. Subsequently, aspartate participates again in the conversion of IMP to adenosine (B11128) monophosphate (AMP), where its entire molecule is condensed with IMP, and fumarate is later eliminated. This process allows the amino group of aspartate to be retained as the N6 amino group of the adenine (B156593) base. By tracking the 13C labels, MFA studies can quantify the flux through this specific branch of purine synthesis, revealing how cells allocate resources towards the production of adenine nucleotides. noaa.gov This technique is crucial for understanding the regulation of purine metabolism in rapidly dividing cells, such as cancer cells, which have a high demand for nucleotides.
In contrast to purine synthesis where it primarily donates a nitrogen atom, the entire aspartate molecule is a core structural component of the pyrimidine (B1678525) ring. nih.gov The de novo pyrimidine synthesis pathway begins with the formation of carbamoyl (B1232498) phosphate, which then reacts with aspartate in a reaction catalyzed by aspartate transcarbamoylase. creative-proteomics.comyoutube.com The subsequent cyclization and oxidation reactions lead to the formation of the initial pyrimidine ring, orotic acid. youtube.com
Crucially, the atoms N1, C4, C5, and C6 of the six-membered pyrimidine ring are directly derived from L-aspartic acid. creative-proteomics.com The use of 13C4-L-Aspartic Acid as a tracer allows for the direct and unambiguous tracking of these four carbon atoms as they are incorporated into the pyrimidine ring of nucleotides like uridine (B1682114) monophosphate (UMP), a precursor for all other pyrimidine nucleotides. nih.govcreative-proteomics.com This enables precise quantification of the rate of de novo pyrimidine synthesis. Such analyses are vital for studying metabolic pathways in various diseases and for evaluating the efficacy of drugs that target pyrimidine synthesis, a common strategy in cancer chemotherapy.
Metabolic Rewiring and Adaptation Studies using 13C4 Tracers
The human promyelocytic leukemia cell line, HL-60, is a well-established in vitro model for studying the differentiation of neutrophils, a type of immune cell. nih.gov This differentiation process involves significant metabolic reprogramming to meet the changing functional demands of the cells. 13C-Metabolic Flux Analysis (13C-MFA) is instrumental in mapping these metabolic shifts.
Studies using 13C-labeled substrates, including aspartate, have revealed significant metabolic rewiring as HL-60 cells differentiate into a neutrophil-like state. nih.gov For instance, researchers have identified aspartate from the culture medium as a key carbon source that enters the central carbon metabolism. nih.govresearchgate.net This highlights that differentiating cells can utilize amino acids as fuel and biosynthetic precursors.
| Metabolic Flux/Parameter | Undifferentiated HL-60 Cells | Differentiated HL-60 Cells | Reference |
|---|---|---|---|
| Glucose Uptake Rate | Higher | Decreased | nih.gov |
| Glycolytic Flux | Higher | Decreased | nih.gov |
| TCA Cycle Flux | Constant | Constant | nih.gov |
| Aspartate Utilization | Utilized as a carbon source | Utilized as a carbon source | nih.govresearchgate.net |
13C4-L-Aspartic Acid and other 13C tracers are invaluable tools for investigating how cells and tissues adapt their metabolism in response to various stimuli, such as changes in nutrient availability or genetic mutations. These studies can be conducted in both cell culture (in vitro) and intact tissue (ex vivo) systems, providing a comprehensive view of metabolic regulation.
Ex vivo studies on intact human liver tissue, for example, have used global 13C tracing to map a wide range of metabolic pathways simultaneously. nih.gov These experiments have confirmed known liver functions and also uncovered unexpected metabolic activities, such as significant BCAA transamination, revealing differences between human and rodent models. Such approaches can also be used to study the liver's response to postprandial (fed state) levels of nutrients and insulin (B600854), showing how nutrient availability alters metabolic fluxes. nih.gov
Similarly, ex vivo 13C-MFA has been applied to circulating immune cells to characterize cell-type-specific metabolic profiles. nih.gov These studies can reveal how different immune cells, such as peripheral blood mononuclear cells (PBMCs) and granulocytes, utilize substrates like aspartate under specific conditions. This provides critical information on immunometabolism and how metabolic perturbations might affect immune function. nih.gov These tracer studies are essential for understanding the metabolic basis of disease and for developing targeted therapeutic strategies. nih.gov
| System | Perturbation/Condition Studied | Key Finding Using 13C Tracers | Reference |
|---|---|---|---|
| Ex vivo Human Liver Tissue | Nutrient and insulin levels (fasted vs. fed state) | Revealed active de novo creatine (B1669601) synthesis and significant branched-chain amino acid transamination. Anabolic metabolism increased in the fed state. | nih.gov |
| Ex vivo Porcine Immune Cells | Comparison between different cell types (PBMCs vs. Granulocytes) | Identified distinct metabolic profiles; granulocytes and PBMCs differ significantly in their metabolic pathway utilization. | nih.gov |
| In vivo Rat Model (PKU) | Different formulations of amino acid mixtures | The absorption kinetics of amino acids significantly impact their catabolism and the overall nitrogen balance. | mdpi.com |
Quantitative Fluxomics Modeling Based on 13C4-L-Aspartic Acid Data
Quantitative fluxomics aims to determine the absolute rates of reactions in a metabolic network. When 13C4-L-Aspartic Acid is used as a tracer, its carbon atoms are incorporated into various metabolites, and the resulting labeling patterns provide valuable constraints for estimating metabolic fluxes. L-Aspartic acid, being a central metabolite linked to the Tricarboxylic Acid (TCA) cycle and amino acid metabolism, offers a strategic entry point for the 13C label to probe these critical pathways. nih.govckisotopes.com
Computational Algorithms for Metabolic Flux Estimation
The estimation of metabolic fluxes from 13C labeling data is a complex computational problem that requires sophisticated algorithms. These algorithms aim to find a set of flux values that best explain the experimentally measured mass isotopomer distributions (MIDs) of key metabolites. Several software packages have been developed to facilitate these calculations, each employing different numerical methods.
Core Principles of Flux Estimation Algorithms:
The fundamental principle behind these algorithms is to minimize the difference between the experimentally measured MIDs and the MIDs predicted by a metabolic model for a given set of fluxes. This is typically formulated as a least-squares optimization problem. The choice of algorithm can impact the speed and reliability of the flux estimation.
Commonly Used Software and Their Underlying Algorithms:
A variety of software tools are available for 13C-MFA, each with its own set of features and algorithmic approaches. While many of these are designed for general 13C-MFA, they can be adapted for use with 13C4-L-Aspartic Acid data.
| Software Suite | Key Algorithmic Features | Reference |
| 13CFLUX2 | Implements both Cumomer and Elementary Metabolite Unit (EMU) algorithms. It is designed for high-performance computing and can handle large-scale metabolic networks. | oup.comfz-juelich.de |
| INCA | A MATLAB-based platform that supports both steady-state and isotopically non-stationary MFA. It utilizes the EMU framework for efficient simulation of isotopomer labeling. | nih.govvueinnovations.com |
| OpenFLUX | An open-source, MATLAB-based tool that also uses the EMU framework to enhance computation speed. It allows for model creation from simple spreadsheet inputs. | nih.govsourceforge.net |
| WUFlux | A user-friendly, open-source platform in MATLAB designed to simplify 13C-MFA for various microbial species, providing templates for metabolic networks. | nih.govwustl.edu |
These software packages typically employ iterative algorithms to solve the non-linear equations that describe the relationship between metabolic fluxes and isotopomer distributions. The choice of software often depends on the complexity of the metabolic network, the type of labeling data, and the user's programming expertise.
Research Findings:
Studies utilizing uniformly labeled tracers like 13C4-L-Aspartic Acid have successfully elucidated fluxes in central carbon metabolism. For instance, tracing the 13C label from aspartate into TCA cycle intermediates and other amino acids allows for the quantification of anaplerotic and cataplerotic fluxes, which are crucial for maintaining the pool of TCA cycle intermediates. nih.govvanderbilt.edu The labeling patterns in metabolites such as citrate, malate, and glutamate, derived from 13C4-L-Aspartic Acid, provide direct insights into the activity of the TCA cycle and the extent of amino acid biosynthesis. mdpi.com
Investigating Broader Biochemical and Cellular Roles of L Aspartic Acid Via 13c4 Labeling
Mechanisms of Protein Synthesis and Turnover Studies
The dynamics of protein synthesis and degradation are central to cellular function, and L-Aspartic Acid (13C4) has become an important tracer in quantifying these processes.
Incorporation of L-Aspartic Acid (13C4) into Newly Synthesized Proteins
L-Aspartic Acid is a fundamental building block of proteins. mdpi.com When cells are supplied with L-Aspartic Acid (13C4), this labeled amino acid is incorporated into newly synthesized proteins. nih.gov This incorporation can be detected and quantified using mass spectrometry-based proteomics techniques. usherbrooke.canih.gov The rate at which the 13C4 label appears in the proteome provides a direct measure of protein synthesis rates. nih.gov This method, often part of a broader strategy like dynamic Stable Isotope Labeling by Amino Acids in Cell culture (SILAC), allows for the simultaneous measurement of the synthesis rates of thousands of proteins within a single experiment. usherbrooke.caresearchgate.net
Analysis of Protein Turnover Rates in Experimental Models
Protein turnover, the balance between protein synthesis and degradation, is crucial for maintaining cellular health. biorxiv.org By tracking the incorporation and subsequent decline of the L-Aspartic Acid (13C4) label in proteins over time, researchers can determine the turnover rates of individual proteins. usherbrooke.ca This "pulse-chase" approach, where cells are first "pulsed" with the labeled amino acid and then "chased" with an unlabeled version, allows for the calculation of protein half-lives. liverpool.ac.uk These studies have revealed that protein stability can vary significantly, with some proteins being rapidly turned over while others persist for much longer. usherbrooke.caresearchgate.net
| Experimental Model | Key Finding | Reference |
|---|---|---|
| HeLa Cells | The average turnover rate for HeLa proteins was approximately 20 hours, with abundance correlating with longer half-lives. | usherbrooke.ca |
| Mouse Tissues | Protein stability varied within different tissues, indicating that the cellular environment is a major factor in dictating protein turnover. | researchgate.net |
Role in Nitrogen Assimilation and Metabolism
L-Aspartic Acid is a key player in the metabolism and transport of nitrogen throughout the body. The use of L-Aspartic Acid labeled with stable isotopes allows for the detailed tracking of nitrogen fluxes.
Tracing Nitrogen Fluxes through Transaminase Reactions
Transaminase reactions are fundamental to amino acid metabolism, involving the transfer of an amino group from an amino acid to a keto-acid. L-Aspartate is a central participant in these reactions, often acting as the amino group donor. researchgate.net By using L-Aspartic Acid (13C4), researchers can trace the path of the carbon skeleton and, in conjunction with 15N labeling, the nitrogen atom as it is transferred to other molecules. nih.gov This allows for the quantification of the flux through various transaminase pathways, providing a detailed picture of nitrogen assimilation and distribution within the cell. nih.gov
Contribution to Urea (B33335) Cycle Intermediates (where applicable in models)
In ureotelic organisms, the urea cycle is the primary pathway for the excretion of excess nitrogen. wikipedia.orguomisan.edu.iq L-Aspartate plays a critical role in this cycle by donating the second nitrogen atom for the synthesis of urea. uomisan.edu.iqyoutube.com Specifically, aspartate condenses with citrulline to form argininosuccinate (B1211890) in a reaction catalyzed by argininosuccinate synthetase. wikipedia.orgnih.gov The use of L-Aspartic Acid (13C4) allows researchers to trace the carbon backbone of aspartate as it contributes to the formation of argininosuccinate and subsequently fumarate (B1241708), which links the urea cycle to the citric acid cycle. wikipedia.orguomisan.edu.iq
| Metabolic Pathway | Role of L-Aspartic Acid | Tracer Application |
|---|---|---|
| Transamination | Donates amino group to keto-acids. | Traces the flow of nitrogen to other amino acids. nih.gov |
| Urea Cycle | Donates the second nitrogen atom for urea synthesis. uomisan.edu.iq | Follows the carbon skeleton into urea cycle intermediates. wikipedia.org |
Interplay with Redox Homeostasis and Energy Transfer
L-Aspartic Acid metabolism is intricately linked with cellular energy production and the maintenance of redox balance.
The malate-aspartate shuttle is a crucial mechanism for transporting reducing equivalents (in the form of NADH) from the cytosol into the mitochondria for oxidative phosphorylation. nih.gov L-Aspartate is a key component of this shuttle. Cytosolic oxaloacetate is converted to aspartate, which can then be transported into the mitochondria. nih.gov Inside the mitochondria, aspartate is converted back to oxaloacetate, a key intermediate in the citric acid cycle (TCA cycle). researchgate.net By using L-Aspartic Acid (13C4) as a tracer, researchers can monitor the activity of the malate-aspartate shuttle and its contribution to mitochondrial respiration and ATP production. nih.gov Furthermore, the entry of labeled carbons from aspartate into the TCA cycle provides a powerful way to study the fluxes through this central metabolic hub. nih.gov This allows for a detailed understanding of how aspartate metabolism contributes to cellular energy homeostasis.
Participation in the Malate-Aspartate Shuttle and Reducing Equivalent Transfer
L-Aspartic acid is a critical component of the malate-aspartate shuttle (MAS), a primary biochemical system in eukaryotes for translocating reducing equivalents, in the form of NADH, from the cytosol into the mitochondrial matrix. wikipedia.orgmdpi.com This process is vital because the inner mitochondrial membrane is impermeable to NADH, yet its electrons are essential for oxidative phosphorylation and subsequent ATP production. wikipedia.org The shuttle ensures that the NADH generated during glycolysis can be utilized by the electron transport chain, maximizing the energy yield from glucose metabolism. wikipedia.orgnih.gov
The mechanism involves a series of enzymatic reactions and transport steps occurring in both the cytosol and the mitochondrial matrix. researchgate.net In the cytosol, NADH reduces oxaloacetate to malate (B86768), a reaction catalyzed by malate dehydrogenase 1 (MDH1). wikipedia.orgtaylorandfrancis.comresearchgate.net Malate is then transported into the mitochondrial matrix via the malate-alpha-ketoglutarate antiporter. wikipedia.orgtaylorandfrancis.com
Once inside the matrix, mitochondrial malate dehydrogenase (MDH2) oxidizes malate back to oxaloacetate, regenerating NADH. researchgate.nettaylorandfrancis.com This newly formed mitochondrial NADH can then donate its electrons to Complex I of the electron transport chain. wikipedia.org To complete the cycle, the oxaloacetate must be returned to the cytosol. researchgate.net However, the inner mitochondrial membrane is also impermeable to oxaloacetate. This is where L-aspartate plays its indispensable role.
Mitochondrial oxaloacetate is converted to L-aspartate through a transamination reaction catalyzed by mitochondrial aspartate aminotransferase (AAT). wikipedia.orgresearchgate.net This reaction involves the transfer of an amino group from glutamate (B1630785), which is converted to alpha-ketoglutarate (B1197944) in the process. wikipedia.org L-aspartate is then transported out of the mitochondria into the cytosol by the glutamate-aspartate antiporter in exchange for glutamate. wikipedia.orgresearchgate.net In the cytosol, cytosolic aspartate aminotransferase converts L-aspartate back to oxaloacetate, with alpha-ketoglutarate accepting the amino group to regenerate glutamate. researchgate.net This completes the shuttle, allowing for the continuous transfer of reducing equivalents. wikipedia.org
The use of isotopically labeled L-ASPARTIC ACID (13C4) is a powerful tool for studying the dynamics of this shuttle and its integration with other metabolic pathways. By tracing the path of the 13C-labeled carbon atoms, researchers can quantify the flux through the shuttle and observe how aspartate's carbon skeleton contributes to other metabolic pools. nih.govnih.gov For instance, studies using [U-13C]aspartate have demonstrated its entry into the tricarboxylic acid (TCA) cycle, as evidenced by the appearance of 13C labeling in metabolites like glutamate and glutamine. nih.gov This type of tracer analysis provides direct insight into the relative activities of converging metabolic pathways. nih.gov
Table 1: Key Components of the Malate-Aspartate Shuttle
| Component | Abbreviation | Location | Function in the Shuttle |
|---|---|---|---|
| Malate Dehydrogenase | MDH | Cytosol & Mitochondrial Matrix | Interconverts malate and oxaloacetate, reducing NAD+ in the matrix and oxidizing NADH in the cytosol. taylorandfrancis.com |
| Aspartate Aminotransferase | AAT | Cytosol & Mitochondrial Matrix | Interconverts aspartate and oxaloacetate through transamination with glutamate. researchgate.net |
| Malate-alpha-ketoglutarate Antiporter | OGC | Inner Mitochondrial Membrane | Transports malate into the matrix in exchange for α-ketoglutarate. wikipedia.org |
| Glutamate-Aspartate Antiporter | AGC | Inner Mitochondrial Membrane | Exports aspartate from the matrix in exchange for glutamate. wikipedia.org |
Role in ATP Synthase Mechanisms
Beyond its role in substrate shuttling, L-aspartic acid, as a structural component, is fundamentally required for the direct mechanical function of F-type ATP synthase, the enzyme that synthesizes the vast majority of ATP in the cell. wikipedia.orgnih.gov ATP synthase utilizes the energy from a proton gradient across the inner mitochondrial membrane to drive the synthesis of ATP from ADP and inorganic phosphate (B84403) (Pi). wikipedia.orgnih.gov The enzyme is a complex molecular motor composed of two main parts: the F1 head, which catalyzes ATP synthesis, and the Fo region, which is embedded in the membrane and acts as a proton channel. wikipedia.orgmpg.de
A specific aspartic acid residue (or glutamate in some organisms) located within the c-subunits of the Fo region is absolutely essential for the enzyme's function. nih.gov The c-subunits assemble into a ring that rotates, driven by the flow of protons through the Fo complex. mpg.de This rotation is transmitted via a central stalk to the F1 head, causing conformational changes in the catalytic subunits that drive ATP synthesis. youtube.comnih.gov
The crucial aspartic acid residue is located in the middle of a transmembrane helix of the c-subunit. nih.gov Its carboxyl side chain plays a direct role in proton translocation. In its protonated (uncharged) state, the residue can enter the hydrophobic environment of the lipid membrane. In its deprotonated (negatively charged) state, it interacts with the proton-conducting channels of the Fo complex. The binding and release of protons to this aspartate residue cause the c-ring to rotate, which is the core of the torque-generating mechanism of ATP synthase. nih.gov
Research involving site-directed mutagenesis has unequivocally confirmed the critical nature of this aspartate residue. Studies on E. coli ATP synthase, where the essential residue is Asp61, have shown that replacing it with a non-acidic amino acid abolishes the enzyme's function. nih.gov Interestingly, function can be partially restored by moving the essential aspartic acid to a different position on another transmembrane helix within the same subunit, highlighting the importance of having a carboxyl group in the correct spatial vicinity to participate in proton transport. nih.gov
Table 2: Functional Effects of Aspartate Residue Mutations in E. coli ATP Synthase Subunit c
| Subunit c Genotype | Description | Observed ATP Synthase Function |
|---|---|---|
| Wild Type (Asp61) | Standard configuration with Aspartic acid at position 61. | Normal proton transport and ATP synthesis. nih.gov |
| A24D/D61G | Asp61 replaced by Glycine; Aspartic acid introduced at position 24. | Function is restored, but is not optimal. nih.gov |
| A24D/D61N | Asp61 replaced by Asparagine; Aspartic acid introduced at position 24. | Highest rates of ATPase-coupled proton transport among tested variants. nih.gov |
| A24D/D61A | Asp61 replaced by Alanine; Aspartic acid introduced at position 24. | Did not support function. nih.gov |
| A24D/D61D | Aspartic acid present at both positions 24 and 61. | Function is pH-dependent; active at pH 7.0 but almost completely lost at pH 7.8. nih.gov |
Integration of L Aspartic Acid 13c4 Tracing with Systems Biology and Multi Omics Approaches
Metabolomics Profiling with 13C4-Aspartate as a Tracer
Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, is significantly enhanced by the use of stable isotope tracers like L-ASPARTIC ACID (13C4). This approach, known as stable isotope-resolved metabolomics (SIRM), allows for the differentiation between pre-existing metabolite pools and those newly synthesized from the labeled precursor.
Untargeted and Targeted Metabolite Detection
The use of L-ASPARTIC ACID (13C4) as a tracer is compatible with both untargeted and targeted metabolomics strategies.
Untargeted Metabolomics: This discovery-driven approach aims to measure as many metabolites as possible in a sample. When coupled with 13C4-aspartate tracing, it can reveal unexpected metabolic fates of aspartate and identify novel metabolic pathways influenced by its availability. The presence of 13C-labeled isotopologues of various metabolites provides evidence of their de novo synthesis from aspartate.
Targeted Metabolomics: This hypothesis-driven approach focuses on the precise quantification of a predefined set of metabolites. In the context of 13C4-aspartate tracing, targeted metabolomics is used to accurately measure the incorporation of the 13C label into specific downstream metabolites of interest, such as those in the tricarboxylic acid (TCA) cycle or nucleotide biosynthesis pathways. This allows for the calculation of metabolic flux rates and a quantitative understanding of pathway activity.
The choice between these approaches depends on the research question. Untargeted analysis is ideal for exploratory studies, while targeted analysis is suited for validating specific hypotheses and obtaining precise quantitative data.
Identification of de novo Synthesized Metabolites
A primary application of L-ASPARTIC ACID (13C4) tracing is the identification and quantification of de novo synthesized metabolites. Aspartate is a crucial precursor for several biosynthetic pathways, most notably the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, the building blocks of DNA and RNA.
When cells are supplied with 13C4-aspartate, the 13C atoms are incorporated into the newly synthesized nucleotide rings. By using mass spectrometry to detect the mass shift caused by the 13C isotopes, researchers can distinguish de novo synthesized nucleotides from those derived from salvage pathways.
For instance, in the de novo synthesis of pyrimidines, the entire aspartate molecule is incorporated into the pyrimidine ring. Therefore, tracing with 13C4-aspartate will result in a +4 mass shift in pyrimidine intermediates and final products like uridine (B1682114) monophosphate (UMP). Similarly, one of the nitrogen atoms and one of the carbon atoms in the purine ring are derived from aspartate, leading to a predictable mass shift in purine nucleotides like adenosine (B11128) monophosphate (AMP) and guanosine monophosphate (GMP).
A study tracing the fate of 13C-labeled glutamine, which is a precursor to aspartate, demonstrated the incorporation of 13C into aspartate and subsequently into UMP in CD8+ T cells. nih.gov This highlights the utility of tracing precursors to understand de novo synthesis.
Table 1: Illustrative Data on 13C Labeling of Aspartate and UMP from a 13C-Glutamine Tracer Study in CD8+ T cells
This table is based on findings demonstrating the flow of carbon from glutamine to aspartate and into de novo pyrimidine synthesis. nih.gov
| Metabolite | Isotopologue | Fractional Enrichment (%) in Early Effector T cells | Fractional Enrichment (%) in Naive T cells |
|---|---|---|---|
| Aspartate | M+4 | ~40 | ~5 |
| UMP | M+2 | ~30 | <5 |
Proteomics Applications Leveraging 13C4 Labeling
Proteomics, the comprehensive study of proteins, can also benefit from stable isotope labeling with amino acids. While L-aspartic acid is a non-essential amino acid and therefore not a standard choice for traditional SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture), "SILAC-like" or metabolic labeling approaches can be adapted to trace the incorporation of 13C4-aspartate into the proteome.
Quantitative Proteomics Using Stable Isotope Labeling (e.g., SILAC-like approaches)
Traditional SILAC relies on the complete replacement of a standard amino acid with its heavy isotope-labeled counterpart, typically essential amino acids like lysine (B10760008) and arginine. nih.govchempep.com This allows for the accurate relative quantification of proteins between different cell populations.
Using a non-essential amino acid like L-ASPARTIC ACID (13C4) for quantitative proteomics presents challenges due to its endogenous synthesis, which can dilute the isotopic label. However, in specific contexts, a "SILAC-like" approach could be employed:
Auxotrophic Cell Lines: In cell lines engineered to be auxotrophic for aspartate (i.e., unable to synthesize it), 13C4-aspartate could be used for complete labeling, similar to traditional SILAC.
Pulse-SILAC (pSILAC): This technique involves introducing the labeled amino acid for a short period to measure rates of protein synthesis and turnover. wikipedia.org A pulse of 13C4-aspartate could be used to track the synthesis of new proteins and understand the dynamics of the proteome.
These approaches would allow for the relative quantification of proteins, providing insights into how different conditions or stimuli affect the proteome.
Tracking Protein Modifications and Dynamics
The incorporation of 13C4-aspartate into the proteome can also be leveraged to study protein dynamics and post-translational modifications (PTMs). Since aspartate is a component of every newly synthesized protein, its labeled form can act as a temporal marker.
While direct tracking of PTMs using 13C4-aspartate is not a standard method, the combination of metabolic labeling with proteomics can provide indirect information. For example, by quantifying changes in the abundance of proteins involved in PTM pathways (e.g., kinases, phosphatases, ubiquitin ligases) using a 13C4-aspartate-based quantitative proteomics approach, one can infer alterations in PTM dynamics.
Table 2: Potential Applications of 13C4-Aspartate in Quantitative Proteomics
| Approach | Principle | Information Gained | Challenges |
|---|---|---|---|
| SILAC-like (in auxotrophs) | Complete metabolic labeling of the proteome with 13C4-aspartate. | Relative quantification of protein abundance. | Requires genetically modified cell lines. |
| Pulse-SILAC (pSILAC) | Short-term labeling to measure protein synthesis. | Protein turnover rates and synthesis dynamics. | Incomplete labeling requires sophisticated data analysis. |
Integrative Analysis of Fluxomics, Metabolomics, and Proteomics Data
The true power of L-ASPARTIC ACID (13C4) tracing lies in the integration of data from multiple omics platforms. Combining fluxomics (the study of metabolic flux rates), metabolomics, and proteomics provides a holistic view of cellular function, connecting changes in metabolic pathways with alterations in the proteome. nih.govmdpi.com
By tracing the flow of 13C from aspartate through metabolic networks (fluxomics and metabolomics), researchers can identify pathways that are activated or inhibited under specific conditions. Simultaneously, quantitative proteomics can reveal changes in the abundance of enzymes and regulatory proteins that control these pathways.
This integrative approach allows for a more comprehensive understanding of cellular responses to stimuli or disease. For example, an increase in the flux of 13C from aspartate into nucleotide synthesis, coupled with the upregulation of enzymes in the de novo pyrimidine synthesis pathway detected by proteomics, would provide strong evidence for increased proliferative activity.
Such multi-omics integration can reveal complex regulatory mechanisms and identify key nodes in metabolic and signaling networks that could be targeted for therapeutic intervention. mdpi.comnih.gov The data from these different levels of biological organization can be correlated to build comprehensive models of cellular metabolism.
Network Biology Approaches for Holistic Metabolic Understanding
Network biology provides a framework for understanding the complex interplay of metabolites and enzymes within a cell. In this context, L-ASPARTIC ACID (13C4) acts as a probe, allowing researchers to map the flow of carbon through the metabolic network. The integration of data from L-ASPARTIC ACID (13C4) tracing into network models enables a comprehensive analysis of cellular metabolism.
Metabolic flux analysis (MFA) using 13C-labeled substrates is a cornerstone of systems biology, providing a quantitative measure of the rates of metabolic reactions (fluxes) within a cell. d-nb.infooipub.comcreative-proteomics.comembopress.org When L-ASPARTIC ACID (13C4) is introduced to a biological system, its labeled carbons are incorporated into various downstream metabolites. By measuring the isotopic enrichment in these metabolites, typically using mass spectrometry, researchers can deduce the relative and absolute fluxes through interconnected pathways. creative-proteomics.com
A key application of this approach is in understanding the metabolic reprogramming that occurs in diseases such as cancer. d-nb.infooipub.comumich.edu Cancer cells exhibit altered metabolism to support their rapid proliferation, and tracing studies with labeled amino acids like aspartate can reveal these changes. d-nb.info For instance, studies have shown that aspartate metabolism is crucial for nucleotide synthesis and maintaining redox balance in cancer cells.
Detailed Research Findings:
One area of significant insight has been the elucidation of the interconnectedness of central carbon metabolism. For example, by using multiple 13C-labeled amino acid tracers, including aspartate, researchers have been able to identify and quantify previously unappreciated metabolic cycles. In a study on Clostridium acetobutylicum, the use of 13C-labeled aspartate was instrumental in discovering an active metabolic cycle that runs from aspartate to pyruvate (B1213749), challenging previous assumptions about carbon flow in this organism.
The data from such tracing experiments can be represented in metabolic network maps, which visually depict the flow of labeled carbons and the calculated fluxes. These maps provide a clear and holistic view of how different pathways are utilized and interconnected under specific conditions.
| Metabolic Pathway | Key Finding from L-ASPARTIC ACID (13C4) Tracing | Implication for Holistic Understanding |
|---|---|---|
| Tricarboxylic Acid (TCA) Cycle | Quantification of anaplerotic and cataplerotic fluxes involving aspartate conversion to oxaloacetate. | Reveals the central role of aspartate in replenishing TCA cycle intermediates essential for biosynthesis and energy production. |
| Nucleotide Synthesis | Direct measurement of the contribution of aspartate's carbon backbone to the synthesis of purines and pyrimidines. | Highlights a critical link between amino acid metabolism and the production of genetic material, particularly in proliferating cells. |
| Urea (B33335) Cycle | Tracing the incorporation of aspartate's nitrogen and carbon into urea cycle intermediates. | Provides a dynamic view of nitrogen metabolism and its connection to central carbon metabolism. |
| Amino Acid Metabolism | Elucidation of the conversion of aspartate to other amino acids, such as asparagine, methionine, and threonine. | Demonstrates the interconnectedness of amino acid biosynthetic pathways. |
Computational Frameworks for Multi-Omics Data Interpretation
The integration of metabolomics data from L-ASPARTIC ACID (13C4) tracing with other omics datasets, such as transcriptomics and proteomics, provides a multi-layered understanding of metabolic regulation. nih.govnih.gov However, the sheer volume and complexity of this multi-omics data necessitate the use of sophisticated computational frameworks for meaningful interpretation. nih.govnih.govfrontiersin.orgfrontiersin.orgmdpi.commdpi.com
These frameworks often employ mathematical models to simulate metabolic behavior and predict how changes at the gene or protein level affect metabolic fluxes. By combining the quantitative flux data from L-ASPARTIC ACID (13C4) tracing with genome-scale metabolic models (GEMs) and transcriptomic or proteomic data, researchers can build more accurate and predictive models of cellular metabolism. nih.gov
One such approach is parsimonious 13C MFA (p13CMFA) , which integrates gene expression data to refine flux predictions. This method can give greater weight to the minimization of fluxes through reactions catalyzed by enzymes with low expression levels, thereby selecting for metabolic routes that are more consistent with the transcriptomic data.
Another strategy involves the use of constraint-based modeling , where omics data are used to constrain the solution space of possible flux distributions in a metabolic model. For example, transcriptomic data can be used to infer which metabolic pathways are likely to be active or inactive, and these constraints can then be applied to the model to improve the accuracy of flux predictions derived from L-ASPARTIC ACID (13C4) tracing data.
Detailed Research Findings:
While specific studies detailing the integration of L-ASPARTIC ACID (13C4) tracing with multi-omics data are emerging, the principles have been demonstrated with other tracers. For example, in studies of cancer metabolism, integrating 13C-glucose tracing data with transcriptomics has revealed how the upregulation of specific glycolytic enzymes corresponds to an increased flux through glycolysis. d-nb.info Applying this principle to L-ASPARTIC ACID (13C4) tracing would allow researchers to connect changes in the expression of genes involved in aspartate metabolism to alterations in metabolic fluxes, providing a more complete picture of metabolic reprogramming.
An integrated analysis of transcriptomics, proteomics, and metabolomics in renal cell carcinoma, for instance, revealed significant alterations in amino acid metabolism. frontiersin.org While not specifically using L-ASPARTIC ACID (13C4), this study highlights how a multi-omics approach can identify key metabolic pathways that are dysregulated in disease. Incorporating flux data from a tracer like L-ASPARTIC ACID (13C4) would provide a functional readout of these observed molecular changes.
| Computational Framework | Omics Data Integrated with L-ASPARTIC ACID (13C4) Tracing | Output/Insight |
|---|---|---|
| Constraint-Based Modeling (e.g., FBA, MOMA) | Transcriptomics (gene expression levels) | Context-specific metabolic models that predict flux distributions consistent with both isotopic labeling and gene expression data. |
| Parsimonious 13C MFA (p13CMFA) | Transcriptomics (gene expression levels) | Refined metabolic flux maps that favor pathways with higher gene expression, providing a more biologically plausible solution. |
| Kinetic Modeling | Proteomics (enzyme abundance), Metabolomics (metabolite concentrations) | Dynamic models that can simulate the metabolic response to perturbations and predict changes in flux based on enzyme and metabolite levels. |
| Network-based Integration (e.g., correlation networks) | Transcriptomics, Proteomics, Metabolomics | Identification of modules of co-regulated genes, proteins, and metabolites, revealing the regulatory architecture of metabolic pathways involving aspartate. |
Future Directions and Emerging Research Avenues Utilizing L Aspartic Acid 13c4
Development of Novel Isotopic Labeling Patterns for L-Aspartic Acid and its Derivatives
The utility of stable isotope tracing is greatly enhanced by the strategic placement of isotopic labels. While uniformly labeled L-ASPARTIC ACID (13C4) is invaluable for tracking the intact carbon backbone of the molecule, the development of novel and custom isotopic labeling patterns is a key area of future research. The synthesis of position-specific or partially labeled isotopologues of aspartic acid and its derivatives will enable researchers to dissect specific enzymatic reactions and metabolic pathways with greater resolution. biorxiv.orgmdpi.com
For instance, synthesizing aspartate with 13C at a single, defined position (e.g., [1-13C]-aspartate or [4-13C]-aspartate) can help to distinguish between different metabolic routes that may cleave or rearrange the carbon skeleton. researchgate.net This approach is critical for accurately measuring fluxes through pathways like the tricarboxylic acid (TCA) cycle, gluconeogenesis, and amino acid metabolism. nih.gov The ability to create custom-labeled aspartate derivatives will also be instrumental in studying the metabolism of related compounds and understanding how they contribute to various cellular processes. ckisotopes.com
Advancements in Analytical Sensitivity and Throughput for 13C4-Based Tracing
The full potential of L-ASPARTIC ACID (13C4) as a metabolic tracer is intrinsically linked to the analytical platforms used for its detection and quantification. Continuous advancements in mass spectrometry (MS) are at the forefront of this progress, offering ever-increasing sensitivity and throughput. nih.govwiley.com
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) allows for the precise measurement of mass isotopologue distributions of aspartate and its downstream metabolites. nih.govnih.gov This enables researchers to quantify the fractional enrichment of 13C and infer metabolic flux rates. springernature.com Future developments are expected to focus on further improving the limits of detection, allowing for the analysis of smaller sample sizes and the detection of low-abundance metabolites.
Furthermore, the development of high-throughput quantitative metabolomics platforms is crucial for analyzing the large number of samples generated in complex biological experiments. lcms.czunt.edu Innovations in sample preparation, automation, and data analysis software will be key to accelerating the pace of discovery in 13C4-based metabolic tracing studies. creative-proteomics.com Tandem mass spectrometry (MS/MS) techniques are also becoming increasingly sophisticated, enabling the fragmentation of labeled metabolites to pinpoint the location of 13C atoms within the molecule, providing an even deeper level of metabolic insight. biorxiv.orgutsw.edu
Application of 13C4-L-Aspartic Acid in Spatiotemporal Metabolic Heterogeneity Studies
A significant frontier in metabolic research is understanding how metabolism varies across different cell types within a tissue and how it changes over time. L-ASPARTIC ACID (13C4) is a powerful tool for dissecting this spatiotemporal heterogeneity. nih.gov
Recent technological breakthroughs, such as mass spectrometry imaging (MSI), allow for the visualization of the spatial distribution of metabolites in tissue sections. nih.govyoutube.com By administering L-ASPARTIC ACID (13C4) and analyzing the tissue with MSI, researchers can map the metabolic fate of aspartate at a subcellular or single-cell level. nih.govbiorxiv.org This is particularly relevant in cancer research, where metabolic heterogeneity within a tumor can influence disease progression and treatment response. utsw.eduresearchgate.netnih.govmdpi.com
Moreover, dynamic isotopic labeling experiments, where the enrichment of 13C is measured over a time course, can reveal the temporal dynamics of metabolic pathways. nih.gov This approach, when combined with L-ASPARTIC ACID (13C4), can provide critical information on how cells adapt their metabolism in response to various stimuli or perturbations. The development of single-cell analysis techniques will further enhance our ability to study metabolic heterogeneity with unprecedented detail. nih.govbiorxiv.org
Integration with in silico Metabolic Models for Predictive Biology
The vast and complex datasets generated from L-ASPARTIC ACID (13C4) tracing experiments necessitate the use of sophisticated computational tools for their interpretation. The integration of these experimental data with in silico metabolic models is a powerful approach for gaining a systems-level understanding of metabolism and for making predictions about cellular behavior. hilarispublisher.com
13C-Metabolic Flux Analysis (13C-MFA) is a cornerstone of this approach, where isotopic labeling data are used to constrain genome-scale metabolic models and calculate intracellular reaction rates (fluxes). nih.govspringernature.comnih.govfrontiersin.orgfrontiersin.org This allows for a quantitative understanding of how nutrients are utilized and how metabolic pathways are regulated. researchgate.net
Future research will focus on developing more comprehensive and accurate metabolic models, as well as more sophisticated algorithms for data integration. nih.govbiorxiv.orgunimib.itdntb.gov.ua The integration of multi-omics data, such as transcriptomics, proteomics, and metabolomics, with 13C flux data will provide a more holistic view of cellular regulation. nih.govbiorxiv.orgunimib.itdntb.gov.ua Ultimately, the goal is to develop predictive models of metabolism that can be used to design novel therapeutic strategies for metabolic diseases or to engineer microorganisms for biotechnological applications. nih.gov
| Modeling Approach | Description | Key Application with L-ASPARTIC ACID (13C4) |
| 13C-Metabolic Flux Analysis (13C-MFA) | A computational method that uses stable isotope labeling data to quantify intracellular metabolic fluxes. | Quantifying the rates of reactions in central carbon metabolism involving aspartate. |
| Genome-Scale Metabolic Models (GSMMs) | Comprehensive models that include all known metabolic reactions in an organism. | Providing a network context for interpreting 13C4-aspartate tracing data and predicting system-wide metabolic effects. |
| Multi-omics Integration | The combination of data from different "omics" fields (e.g., transcriptomics, proteomics) with fluxomics data. | Elucidating the regulatory mechanisms that control aspartate metabolism at multiple cellular levels. |
Exploration of L-Aspartic Acid (13C4) in Understudied Biological Systems
While much of the research using L-ASPARTIC ACID (13C4) has focused on well-characterized model organisms and cell lines, there is a vast and largely unexplored landscape of understudied biological systems where this tracer could yield significant discoveries.
Microbial Consortia: The gut microbiome, a complex community of microorganisms, plays a crucial role in human health and disease. Tracing the metabolism of L-ASPARTIC ACID (13C4) within these communities can help to unravel the intricate metabolic interactions between different microbial species and their host. nih.govresearchgate.net This knowledge is essential for understanding how the gut microbiota influences host metabolism and for developing strategies to modulate it for therapeutic benefit.
Complex Plant Tissues: In plant biology, L-ASPARTIC ACID (13C4) can be used to study amino acid metabolism in various tissues, such as leaves, roots, and seeds. This is important for understanding plant growth, development, and responses to environmental stress. Furthermore, it can shed light on the metabolic exchanges that occur in symbiotic relationships, such as those between plants and nitrogen-fixing bacteria or mycorrhizal fungi.
| Understudied System | Potential Research Application of L-ASPARTIC ACID (13C4) |
| Gut Microbiome | Elucidating the role of aspartate in microbial amino acid metabolism and its impact on host health. |
| Soil Microbial Communities | Tracing the flow of carbon and nitrogen through microbial food webs and understanding nutrient cycling. |
| Plant-Microbe Interactions | Investigating the metabolic exchange of amino acids between plants and their symbiotic partners. |
| Marine Ecosystems | Studying the role of aspartate in the metabolism of marine microorganisms and its contribution to global biogeochemical cycles. |
The continued application of L-ASPARTIC ACID (13C4) in these and other understudied systems promises to broaden our understanding of the diversity and complexity of metabolism in the natural world.
Q & A
How can researchers synthesize and characterize L-Aspartic Acid (13C4) for isotopic labeling studies?
Methodological Answer:
Synthesis typically involves enzymatic or chemical incorporation of 13C-labeled precursors (e.g., 13C4-labeled fumarate or ammonium bicarbonate) into the aspartic acid backbone. Post-synthesis, purification via ion-exchange chromatography or HPLC is critical to isolate the labeled compound. Characterization should include:
- Mass Spectrometry (MS) to confirm molecular weight and isotopic enrichment.
- Nuclear Magnetic Resonance (NMR) (e.g., 13C-NMR) to verify positional labeling accuracy.
- Infrared Spectroscopy (IR) to assess functional group integrity.
Document protocols rigorously, including reaction conditions and purification steps, to ensure reproducibility .
What analytical techniques are optimal for assessing the isotopic purity of L-Aspartic Acid (13C4)?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS): Quantifies isotopic abundance and detects impurities (e.g., unlabeled or partially labeled species). Use fragmentation patterns to confirm structural integrity.
- 13C-NMR Spectroscopy: Provides site-specific isotopic distribution data. Peaks corresponding to 13C atoms should align with predicted chemical shifts.
- Isotope Ratio Monitoring (IRM): Measures 13C/12C ratios with precision.
Calibrate instruments using certified reference standards, and validate results against internal controls .
How should metabolic flux experiments using L-Aspartic Acid (13C4) be designed to ensure robust data collection?
Methodological Answer:
- Experimental Design:
- Define the biological system (e.g., cell culture, in vitro assays) and ensure isotopic steady-state conditions.
- Use time-course sampling to track 13C incorporation into downstream metabolites (e.g., citric acid cycle intermediates).
- Controls: Include unlabeled controls and replicate experiments to account for biological variability.
- Data Collection: Employ LC-MS or GC-MS for metabolite profiling. Use software tools (e.g., OpenFLUX) to model flux distributions.
Document all variables (e.g., incubation time, substrate concentration) to enable cross-study comparisons .
How can discrepancies in 13C isotopic tracing data in metabolic studies be resolved?
Methodological Answer:
- Data Validation: Cross-check results with orthogonal techniques (e.g., compare MS data with NMR results).
- Control Experiments: Rule out isotopic dilution or contamination by analyzing negative controls.
- Statistical Analysis: Apply multivariate analysis (e.g., PCA) to identify outliers or systematic errors.
- Literature Comparison: Review published flux studies to identify common pitfalls (e.g., incomplete labeling equilibration).
Publish raw data and analysis workflows to facilitate peer review .
What are best practices for integrating L-Aspartic Acid (13C4) data into research publications?
Methodological Answer:
- Structure: Follow IMRAD format (Introduction, Methods, Results, Discussion). Include a dedicated "Isotopic Labeling" subsection under Methods.
- Data Presentation: Use tables to summarize isotopic enrichment percentages and figures to illustrate metabolic pathways or NMR spectra.
- Reproducibility: Provide detailed protocols in supplementary materials, including instrument settings and data processing steps.
- Citations: Acknowledge prior methodologies for isotopic labeling and data analysis .
What advanced applications does L-Aspartic Acid (13C4) have in NMR-based structural studies of proteins?
Methodological Answer:
- Isotopic Labeling: Incorporate 13C4-labeled aspartic acid into recombinant proteins via bacterial expression systems.
- Sample Preparation: Optimize labeling efficiency by adjusting growth media and induction conditions.
- NMR Experiments: Use 13C-detected heteronuclear correlation spectroscopy (e.g., HCACO) to resolve aspartic acid residues in protein structures.
- Data Interpretation: Map labeled residues onto 3D structures using software like CcpNmr. Validate with X-ray crystallography if feasible .
How can reproducibility in synthesizing L-Aspartic Acid (13C4) be ensured across laboratories?
Methodological Answer:
- Protocol Standardization: Share step-by-step synthesis procedures, including reaction temperatures, pH adjustments, and purification criteria.
- Interlaboratory Validation: Participate in round-robin studies to compare yields and isotopic purity.
- Open Data: Publish raw spectroscopic data (e.g., NMR, MS) in public repositories (e.g., Zenodo) for transparency.
Reference established guidelines for isotopic compound synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
